,4-Dimethoxybenzoyl chloride, a chemical compound, has been used as a building block in the synthesis of various organic compounds. These syntheses are often conducted in research laboratories for various purposes, such as developing new materials, pharmaceuticals, or catalysts.
Here are some specific examples of its application in scientific research:
3,4-Dimethoxybenzoyl chloride is an organic compound with the molecular formula and a molecular mass of approximately 200.62 g/mol. It is characterized by the presence of two methoxy groups (-OCH₃) at the 3 and 4 positions of a benzoyl chloride structure. The compound appears as a colorless to pale yellow liquid and has a boiling point of around 290 °C and a melting point between 68-69 °C . It is also known by various names, including benzoyl chloride, 3,4-dimethoxy- and veratroyl chloride .
The synthesis of 3,4-dimethoxybenzoyl chloride typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride in a solvent such as tetrahydrofuran. The general procedure includes:
3,4-Dimethoxybenzoyl chloride finds applications primarily in organic synthesis as an acylating agent. It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals where specific functional groups are required for further chemical transformations. Its derivatives may also be explored for use in materials science and polymer chemistry due to their reactive nature .
While specific interaction studies on 3,4-dimethoxybenzoyl chloride are scarce, related compounds have been investigated for their interactions with various biological targets. For instance, studies on similar acyl chlorides indicate potential interactions with enzymes involved in metabolic pathways or as inhibitors in biochemical assays. Further research could elucidate its specific interactions within biological systems .
Several compounds share structural similarities with 3,4-dimethoxybenzoyl chloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoyl Chloride | C7H5ClO | Simple structure without methoxy groups |
| Veratric Acid Chloride | C10H12ClO3 | Contains additional methoxy group at position 5 |
| 3-Methoxybenzoyl Chloride | C9H9ClO2 | Only one methoxy group at position 3 |
| 4-Methoxybenzoyl Chloride | C9H9ClO2 | Only one methoxy group at position 4 |
Uniqueness: The presence of two methoxy groups at both the meta and para positions distinguishes 3,4-dimethoxybenzoyl chloride from its counterparts, potentially affecting its reactivity and biological properties compared to simpler benzoyl chlorides or other derivatives.
Corrosive